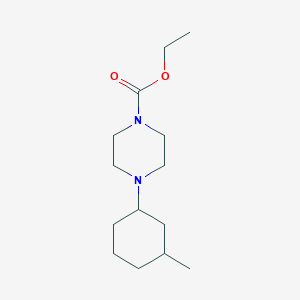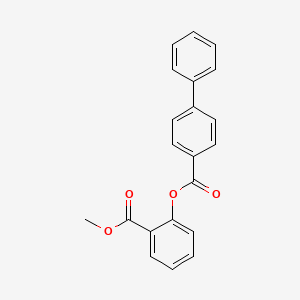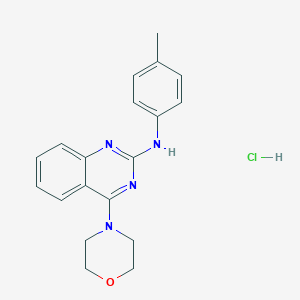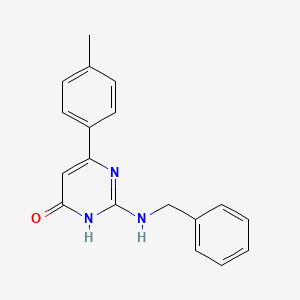![molecular formula C17H15N3O B6017988 N'-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide](/img/structure/B6017988.png)
N'-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention for its potential therapeutic properties and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .
化学反应分析
Types of Reactions
N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
科学研究应用
N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Medicine: Research indicates its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials and as a corrosion inhibitor
作用机制
The mechanism of action of N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. The compound may also exert its effects by modulating oxidative stress and reactive oxygen species (ROS) levels .
相似化合物的比较
Similar Compounds
- N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]acetohydrazide
- N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]isonicotinohydrazide
- N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]thiobenzohydrazide
Uniqueness
N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide stands out due to its specific structural features and the presence of both indole and benzohydrazide moieties. This unique combination contributes to its diverse biological activities and makes it a valuable compound for various research applications .
属性
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-15(14-9-5-6-10-16(14)19-12)11-18-20-17(21)13-7-3-2-4-8-13/h2-11,19H,1H3,(H,20,21)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELJVPYORKVYLQ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670177 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6017910.png)

![4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6017920.png)

![3-fluoro-4-methoxy-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide](/img/structure/B6017934.png)
![N-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]furan-2-carboxamide;hydrochloride](/img/structure/B6017942.png)
![N-[(3-methyl-3-oxetanyl)methyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017950.png)
![5,5-dimethyl-2-{[(3-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6017956.png)
![1-[(3,4-difluorophenyl)sulfonyl]azepane](/img/structure/B6017959.png)
![ethyl 3-benzyl-1-[(2-methoxyphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B6017961.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B6017967.png)
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6017980.png)


